N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide, also known as N-(2-(pinacolborane)phenyl)formamide, is a chemical compound containing a pinacolborane group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). This functional group is useful in organic chemistry for its ability to participate in Suzuki-Miyaura coupling reactions []. These reactions are powerful tools for constructing carbon-carbon bonds, which are essential for building complex molecules. The pinacolborane group in N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide allows it to act as a coupling partner with various organic electrophiles containing halogen or other suitable leaving groups.
N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide is a chemical compound with the molecular formula C13H18BNO3 and a molecular weight of 247.10 g/mol. This compound features a phenyl ring linked to a formamide group, alongside a tetramethyl-1,3,2-dioxaborolane moiety. The presence of the dioxaborolane unit enhances its reactivity in various
One of the primary reactions involving N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide is the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl boron compounds and organic halides. The dioxaborolane group acts as an effective boron source in these reactions.
While specific biological activities for N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide are not extensively documented, compounds containing dioxaborolane structures often exhibit interesting biological properties due to their ability to interact with biological targets. The potential applications in medicinal chemistry could include their use as drug candidates or as intermediates in the synthesis of biologically active molecules .
The synthesis of N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide typically involves several steps:
N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide has potential applications in various fields:
Interaction studies involving N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide primarily focus on its reactivity with various electrophiles and nucleophiles during cross-coupling reactions. These studies help elucidate its role in forming new carbon-carbon bonds and understanding its mechanistic pathways within synthetic chemistry contexts.
Several compounds share structural similarities with N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide. Here are some notable examples:
Compound Name | Similarity Index | Key Features |
---|---|---|
Methyl 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate | 0.93 | Methyl ester derivative; used in similar reactions |
Ethyl 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate | 0.90 | Ethyl ester; exhibits similar reactivity patterns |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | 0.85 | Carboxylic acid derivative; potential for further functionalization |
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | 0.84 | Methylated variant; may exhibit distinct properties |
These compounds highlight the unique aspects of N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide while also indicating its reactivity and utility in synthetic applications .